Cas no 2137666-01-2 (3-(difluoromethoxy)-4-(3-fluorophenyl)benzoic acid)

3-(Difluoromethoxy)-4-(3-fluorophenyl)benzoic acid is a fluorinated aromatic carboxylic acid derivative with potential applications in pharmaceutical and agrochemical research. Its structure incorporates both difluoromethoxy and fluorophenyl substituents, which may enhance metabolic stability and bioavailability in drug development. The presence of fluorine atoms can influence electronic properties, lipophilicity, and binding interactions with biological targets. This compound serves as a versatile intermediate in the synthesis of more complex molecules, particularly in the design of enzyme inhibitors or receptor modulators. Its well-defined chemical properties and purity make it suitable for rigorous experimental studies. Researchers value this compound for its structural features that enable precise modifications in medicinal chemistry applications.
3-(difluoromethoxy)-4-(3-fluorophenyl)benzoic acid structure
2137666-01-2 structure
Product Name:3-(difluoromethoxy)-4-(3-fluorophenyl)benzoic acid
CAS No:2137666-01-2
MF:C14H9F3O3
MW:282.214674711227
CID:6197037
PubChem ID:164888619
Update Time:2025-08-05

3-(difluoromethoxy)-4-(3-fluorophenyl)benzoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-(difluoromethoxy)-4-(3-fluorophenyl)benzoic acid
    • EN300-1067700
    • 2137666-01-2
    • A1-47590
    • 2-(Difluoromethoxy)-3'-fluoro-[1,1'-biphenyl]-4-carboxylic acid
    • Inchi: 1S/C14H9F3O3/c15-10-3-1-2-8(6-10)11-5-4-9(13(18)19)7-12(11)20-14(16)17/h1-7,14H,(H,18,19)
    • InChI Key: NDFCCURIYVWGAE-UHFFFAOYSA-N
    • SMILES: FC1=CC=CC(=C1)C1C=CC(C(=O)O)=CC=1OC(F)F

Computed Properties

  • Exact Mass: 282.05037863g/mol
  • Monoisotopic Mass: 282.05037863g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 4
  • Complexity: 338
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.1
  • Topological Polar Surface Area: 46.5Ų

3-(difluoromethoxy)-4-(3-fluorophenyl)benzoic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1067700-0.05g
3-(difluoromethoxy)-4-(3-fluorophenyl)benzoic acid
2137666-01-2 95%
0.05g
$924.0 2023-10-28
Enamine
EN300-1067700-0.1g
3-(difluoromethoxy)-4-(3-fluorophenyl)benzoic acid
2137666-01-2 95%
0.1g
$968.0 2023-10-28
Enamine
EN300-1067700-0.25g
3-(difluoromethoxy)-4-(3-fluorophenyl)benzoic acid
2137666-01-2 95%
0.25g
$1012.0 2023-10-28
Enamine
EN300-1067700-0.5g
3-(difluoromethoxy)-4-(3-fluorophenyl)benzoic acid
2137666-01-2 95%
0.5g
$1056.0 2023-10-28
Enamine
EN300-1067700-1.0g
3-(difluoromethoxy)-4-(3-fluorophenyl)benzoic acid
2137666-01-2
1g
$1100.0 2023-06-10
Enamine
EN300-1067700-2.5g
3-(difluoromethoxy)-4-(3-fluorophenyl)benzoic acid
2137666-01-2 95%
2.5g
$2155.0 2023-10-28
Enamine
EN300-1067700-5.0g
3-(difluoromethoxy)-4-(3-fluorophenyl)benzoic acid
2137666-01-2
5g
$3189.0 2023-06-10
Enamine
EN300-1067700-10.0g
3-(difluoromethoxy)-4-(3-fluorophenyl)benzoic acid
2137666-01-2
10g
$4729.0 2023-06-10
Enamine
EN300-1067700-1g
3-(difluoromethoxy)-4-(3-fluorophenyl)benzoic acid
2137666-01-2 95%
1g
$1100.0 2023-10-28
Enamine
EN300-1067700-5g
3-(difluoromethoxy)-4-(3-fluorophenyl)benzoic acid
2137666-01-2 95%
5g
$3189.0 2023-10-28

Additional information on 3-(difluoromethoxy)-4-(3-fluorophenyl)benzoic acid

3-(Difluoromethoxy)-4-(3-Fluorophenyl)Benzoic Acid: A Comprehensive Overview

The compound with CAS No. 2137666-01-2, known as 3-(difluoromethoxy)-4-(3-fluorophenyl)benzoic acid, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This benzoic acid derivative features a unique substitution pattern, with a difluoromethoxy group at the 3-position and a 3-fluorophenyl group at the 4-position of the benzene ring. These substituents not only influence the physical and chemical properties of the compound but also play a crucial role in its potential applications in drug discovery and material science.

The synthesis of 3-(difluoromethoxy)-4-(3-fluorophenyl)benzoic acid involves a series of well-established organic reactions, including Friedel-Crafts acylation, nucleophilic substitution, and oxidation processes. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly routes to this compound. For instance, researchers have explored the use of transition metal catalysts to facilitate the coupling reactions, significantly improving the yield and purity of the final product.

One of the most promising applications of this compound lies in its potential as a lead molecule in drug development. The presence of fluorine atoms in both the difluoromethoxy and 3-fluorophenyl groups introduces electronic effects that can enhance the bioavailability and pharmacokinetic properties of the molecule. Recent studies have demonstrated that 3-(difluoromethoxy)-4-(3-fluorophenyl)benzoic acid exhibits moderate inhibitory activity against several enzymes implicated in inflammatory diseases, such as cyclooxygenase-2 (COX-2). This makes it a valuable candidate for further exploration in anti-inflammatory drug design.

In addition to its pharmacological applications, this compound has also been investigated for its role in material science. The rigid aromatic structure and electron-withdrawing groups make it an attractive candidate for use in organic electronics. Researchers have explored its potential as a building block for constructing advanced materials, such as organic semiconductors and functional polymers. Initial findings suggest that this compound could contribute to the development of more efficient organic photovoltaic devices.

The structural uniqueness of 3-(difluoromethoxy)-4-(3-fluorophenyl)benzoic acid also makes it an ideal model system for studying various chemical reactions. For example, its reactivity towards nucleophilic aromatic substitution has been extensively studied under different conditions. These studies have provided valuable insights into the influence of substituent effects on reaction mechanisms, which are critical for designing novel synthetic pathways.

In conclusion, 3-(difluoromethoxy)-4-(3-fluorophenyl)benzoic acid, with CAS No. 2137666-01-2, is a versatile compound with diverse applications across multiple disciplines. Its unique structure, combined with recent advancements in synthesis and application studies, positions it as a key player in both academic research and industrial development. As ongoing investigations continue to uncover new properties and uses, this compound is poised to make significant contributions to the advancement of science and technology.

Recommended suppliers
SHOCHEM(SHANGHAI) CO.,lTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
SHOCHEM(SHANGHAI) CO.,lTD
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm
ASIACHEM I&E (JIANGSU) CO., LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
ASIACHEM I&E (JIANGSU) CO., LTD
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.